molecular formula C10H6BrF3N2OS B14025875 5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine

5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine

Cat. No.: B14025875
M. Wt: 339.13 g/mol
InChI Key: QOIZEHLCDFQZRD-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine is a chemical reagent designed for research and development purposes. It features a bromo- and trifluoromethoxy-substituted phenyl ring attached to an aminothiazole core, a structure frequently investigated in medicinal chemistry for its potential bioactivity. While direct studies on this specific compound are limited, its core structure is closely related to other phenylthiazol-2-amine derivatives that have shown significant promise in pharmaceutical research. Compounds based on the phenylthiazol-2-amine scaffold have been identified as potent inhibitors of specific enzymes, including Glutathione S-transferase Omega 1-1 (GSTO1-1), a target implicated in cancer drug resistance and inflammatory processes . Furthermore, structurally similar thiazole derivatives have been extensively studied for their anti-inflammatory and analgesic properties, demonstrating potent and selective inhibition of key enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . This makes this compound a valuable building block for researchers in drug discovery, particularly for synthesizing and evaluating new candidates for oncology and inflammation. The presence of the bromo substituent offers a reactive site for further chemical modifications via cross-coupling reactions, enabling the exploration of structure-activity relationships. This product is intended for Research Use Only and is not approved for use in humans or animals.

Properties

Molecular Formula

C10H6BrF3N2OS

Molecular Weight

339.13 g/mol

IUPAC Name

5-[4-bromo-2-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H6BrF3N2OS/c11-5-1-2-6(8-4-16-9(15)18-8)7(3-5)17-10(12,13)14/h1-4H,(H2,15,16)

InChI Key

QOIZEHLCDFQZRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)C2=CN=C(S2)N

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazole Core via Reaction of 2-Bromo-1-(4-bromo-2-(trifluoromethoxy)phenyl)ethanone with Thiourea

A common and efficient method involves the following steps:

  • Step 1: Preparation of 2-bromo-1-(4-bromo-2-(trifluoromethoxy)phenyl)ethanone

    Starting from 4-bromo-2-(trifluoromethoxy)acetophenone, bromination at the α-position (adjacent to the carbonyl) is performed using bromine or N-bromosuccinimide (NBS) under controlled temperature (0–25 °C) to yield the α-bromo ketone intermediate.

  • Step 2: Cyclization with Thiourea

    The α-bromo ketone is then reacted with thiourea in refluxing ethanol or another suitable solvent. This reaction proceeds through nucleophilic substitution of the bromine by the thiourea sulfur, followed by cyclization and ring closure to form the thiazole ring, yielding 5-(4-bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine.

  • Conditions and Yields

    The reaction is typically carried out at reflux temperature (~78 °C for ethanol) for several hours (4–12 h), with yields reported in the range of 60–85%. Purification is achieved by recrystallization or column chromatography.

Alternative Routes: Use of 2-Aminothiazole Intermediates

Some synthetic routes involve the initial formation of 2-aminothiazole derivatives followed by aromatic substitution to introduce the bromine and trifluoromethoxy groups. However, this method is less common due to the difficulty in selectively introducing these substituents on the aromatic ring after thiazole formation.

Use of Microwave Irradiation to Enhance Reaction Efficiency

Microwave-assisted synthesis has been reported to accelerate the cyclization step, reducing reaction times from hours to minutes while maintaining or improving yields. Reactions are typically conducted in polar solvents such as dimethylformamide (DMF) or acetonitrile under microwave irradiation at temperatures around 100–120 °C.

Representative Synthetic Scheme

Step Reagents and Conditions Product Yield (%) Notes
1 Bromination of 4-bromo-2-(trifluoromethoxy)acetophenone with NBS in acetonitrile at 0–25 °C 2-bromo-1-(4-bromo-2-(trifluoromethoxy)phenyl)ethanone 75–85 Controlled bromination to avoid polybromination
2 Reaction with thiourea in refluxing ethanol (78 °C) for 6–12 h This compound 60–80 Cyclization and ring closure to form thiazole ring

Characterization Techniques

The synthesized compound is typically characterized by:

Literature Data and Research Findings

  • The reaction of substituted α-bromo ketones with thiourea is a well-established method for synthesizing 4-arylthiazol-2-amines, including derivatives with halogen and trifluoromethoxy substituents.
  • The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which is advantageous in medicinal chemistry applications.
  • Microwave-assisted methods have been shown to improve efficiency and yields in related thiazole syntheses, suggesting potential for application in this compound's preparation.
  • Avoidance of toxic reagents like sodium cyanide is preferred; thus, the bromination and thiourea cyclization route is favored for routine synthesis.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Disadvantages
α-Bromo ketone + Thiourea NBS or Br2, thiourea Bromination at 0–25 °C; reflux in ethanol Straightforward, moderate to high yield Requires careful bromination control
Microwave-assisted cyclization Same as above, microwave irradiation Microwave heating at 100–120 °C, 10–30 min Faster reaction, improved yields Requires microwave reactor
Post-thiazole aromatic substitution 2-Aminothiazole + halogenation reagents Multiple steps, harsh conditions Allows late-stage modification Lower selectivity, complex steps

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Molecular Formula Core Heterocycle Substituents on Aromatic Ring Key Properties Potential Applications
5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine C₁₀H₇BrF₃N₂OS Thiazole 4-Bromo, 2-(trifluoromethoxy) High lipophilicity, halogen bonding Anticancer, enzyme inhibition
5-Bromo-4-(trifluoromethyl)thiazol-2-amine C₄H₂BrF₃N₂S Thiazole 4-Trifluoromethyl, 5-Bromo Compact structure, high electronegativity Structural analog studies
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine C₈H₅BrN₄O₂S Thiadiazole 4-Bromo, 2-Nitro Strong electron withdrawal, planar Insecticidal agents
4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine C₁₀H₉FN₂OS Thiazole 5-Fluoro, 2-Methoxy Moderate lipophilicity, metabolic stability Antibacterial research

Research Findings and Implications

  • Synthetic Routes: Thiazol-2-amine derivatives are often synthesized via cyclization of substituted acetophenones with thiourea and bromine, as seen in . Modifications to the phenyl ring (e.g., trifluoromethoxy vs. nitro) require tailored reagents and conditions .
  • Biological Activity : The trifluoromethoxy group in the target compound enhances metabolic stability compared to methoxy or methyl groups, making it a candidate for prolonged therapeutic action. Thiadiazoles with nitro groups, however, may exhibit higher cytotoxicity .
  • Structural Insights : X-ray crystallography of related compounds (e.g., ) reveals planar thiadiazole rings and dihedral angles between aromatic systems, which influence molecular packing and solubility .

Q & A

Q. What are the most reliable synthetic routes for preparing 5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine?

The compound can be synthesized via cyclocondensation of 4-bromo-2-(trifluoromethoxy)benzaldehyde with thiourea derivatives. A typical method involves refluxing precursors in chloroform with a base (e.g., K₂CO₃) to promote thiazole ring formation . Alternatively, POCl₃-mediated cyclization of thiosemicarbazides at elevated temperatures (~90°C) may be adapted from analogous thiadiazole syntheses . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns, particularly the trifluoromethoxy group (δ ~75–85 ppm for CF₃ in ¹³C) and thiazole protons (δ ~6.5–8.5 ppm) .
  • Mass spectrometry (ESI-MS or HRMS) : Validates molecular weight (expected [M+H]⁺ ≈ 337.0) and detects bromine isotopic patterns .
  • Elemental analysis : Ensures stoichiometric agreement with C₁₀H₆BrF₃N₂OS.

Q. What purification strategies are effective for removing common byproducts?

Recrystallization from DMSO/water (2:1 v/v) or toluene/hexane mixtures yields high-purity crystals . For persistent impurities, preparative HPLC with a C18 column (acetonitrile/water gradient) is advised.

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s conformation?

SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data to determine bond lengths, angles, and torsional deviations. For this compound:

  • The thiazole ring’s dihedral angle with the bromophenyl group (~36.7°) and puckering parameters of substituents can be quantified .
  • Intermolecular interactions (e.g., π-stacking, C–H⋯π) stabilize the crystal lattice, as observed in similar thiazol-2-amine derivatives .

Q. What strategies enable functionalization of the thiazole core for structure-activity relationship (SAR) studies?

  • Suzuki-Miyaura coupling : The bromine substituent facilitates cross-coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) .
  • N-alkylation : Reacting the amine group with alkyl halides (e.g., 4-chlorobutanoyl chloride) in basic conditions introduces side chains for probing bioactivity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps, identifying nucleophilic/electrophilic sites. Docking studies (AutoDock Vina) into enzyme active sites (e.g., kinases) assess binding affinity, guided by crystallographic data from related antitumor thiazoles .

Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?

Systematic optimization via Design of Experiments (DoE) is recommended. For example:

  • Vary solvent polarity (CHCl₃ vs. DMF) and base strength (K₂CO₃ vs. Cs₂CO₃) to identify optimal cyclization conditions .
  • Monitor reaction progress by TLC or in-situ IR to pinpoint side reactions (e.g., hydrolysis of trifluoromethoxy groups).

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

  • Antiproliferative assays : MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses, comparing IC₅₀ values to cisplatin .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR) using ADP-Glo™ kits, with structural insights from SAR .

Methodological Notes

  • Crystallographic data submission : Deposit refined CIF files in the Cambridge Structural Database (CSD) for peer validation .
  • Safety : Handle bromine and trifluoromethoxy groups in a fume hood; waste must be neutralized before disposal .

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